![molecular formula C8H5BrFNS B1497832 4-Bromo-2-fluoro-5-methylphenylisothiocyanate CAS No. 1027512-10-2](/img/structure/B1497832.png)
4-Bromo-2-fluoro-5-methylphenylisothiocyanate
Overview
Description
4-Bromo-2-fluoro-5-methylphenylisothiocyanate is a chemical compound characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, with an isothiocyanate functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate typically involves the reaction of 4-bromo-2-fluoro-5-methylphenylamine with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-5-methylphenylisothiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation products include 4-bromo-2-fluoro-5-methylphenylsulfonyl chloride and 4-bromo-2-fluoro-5-methylphenylsulfonic acid.
Reduction products include 4-bromo-2-fluoro-5-methylphenylamine.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Bromo-2-fluoro-5-methylphenylisothiocyanate has been investigated for its potential anticancer properties. Studies indicate that isothiocyanates exhibit cytotoxic effects on various cancer cell lines. For example, a study demonstrated that compounds structurally similar to isothiocyanates can induce apoptosis in breast cancer cells through the activation of caspases and the modulation of cell cycle regulators .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the disruption of cellular signaling pathways associated with cancer progression. Isothiocyanates are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. This inhibition can lead to the reactivation of tumor suppressor genes, thereby promoting apoptosis in malignant cells .
Agrochemical Applications
Pesticidal Properties
Research has also explored the use of this compound as a potential pesticide. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and have been shown to possess insecticidal properties. They can disrupt the normal functioning of insect physiology, leading to mortality .
Case Study: Efficacy Against Pests
In a controlled study, this compound was tested against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations when treated with this compound, highlighting its potential as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-5-methylphenylisothiocyanate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and modulation of biological activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
4-Bromo-2-fluoro-5-methylphenylisothiocyanate is unique due to its combination of halogen atoms and the isothiocyanate group. Similar compounds include:
4-Bromo-2-fluoro-5-methylaniline: Lacks the isothiocyanate group.
4-Bromo-2-fluoro-5-methylbenzoic acid: Contains a carboxylic acid group instead of isothiocyanate.
2-Bromo-4-fluoropyridine: A pyridine derivative with different functional groups.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Biological Activity
4-Bromo-2-fluoro-5-methylphenylisothiocyanate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both bromine and fluorine substituents, contributes to its biological activity. This article examines the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₇H₅BrFNS
- Molecular Weight : 232.09 g/mol
- CAS Number : 364-73-8
This compound exhibits notable biological activities primarily through its interaction with various biological targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of certain cytochrome P450 enzymes (specifically CYP1A2), which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs .
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains .
- Anticancer Potential : Research indicates that isothiocyanates can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators . The specific effects of this compound on cancer cell lines are still under investigation.
Biological Activity Data
Biological Activity | Observed Effects | References |
---|---|---|
CYP1A2 Inhibition | Yes | |
Antimicrobial | Effective against certain pathogens | |
Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Effects :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
1-bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFICKUMEMEOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653427 | |
Record name | 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-10-2 | |
Record name | 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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